molecular formula C20H29N5O2S2 B2721879 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 898434-83-8

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2721879
CAS RN: 898434-83-8
M. Wt: 435.61
InChI Key: ZHPIFILCQGUSQS-UHFFFAOYSA-N
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Description

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H29N5O2S2 and its molecular weight is 435.61. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research on pyrimidinone and thiazole derivatives has indicated significant antimicrobial properties. For instance, the synthesis and antimicrobial activity of pyrimidinones and oxazinones fused with thiophene rings using specific starting materials have been explored. These compounds exhibited good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Anti-inflammatory and Analgesic Agents

The development of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from specific starting compounds as anti-inflammatory and analgesic agents has been documented. These compounds were synthesized and demonstrated to inhibit cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2), showing significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antitumor Effects

Several heterocyclic compounds incorporating thiadiazole moieties have been synthesized and assessed for their insecticidal and potential antitumor activities against various pests and diseases. These studies often involve the creation of diverse heterocyclic structures to explore their biological activities and potential therapeutic applications (Fadda et al., 2017).

Chemical Structure and Reactivity Studies

The molecular structure and reactivity of compounds related to the provided chemical name, especially those involving pyrimidinone and related heterocycles, have been subjects of extensive research. Studies often include synthetic pathways, structural analysis through X-ray crystallography, and computational studies to understand their properties and potential applications (Craciun et al., 1999).

properties

IUPAC Name

2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O2S2/c1-4-24(5-2)10-7-11-25-16-9-6-8-15(16)18(23-20(25)27)28-13-17(26)22-19-21-14(3)12-29-19/h12H,4-11,13H2,1-3H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPIFILCQGUSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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